4-(Trifluoromethyl)furan-2-carbaldehyde
Overview
Description
4-(Trifluoromethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C6H3F3O2. It is a furan derivative, characterized by the presence of a trifluoromethyl group at the 4-position and an aldehyde group at the 2-position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)furan-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 4-(Trifluoromethyl)furan-2-carboxylic acid
Reduction: 4-(Trifluoromethyl)furan-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Trifluoromethyl)furan-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of drugs with potential therapeutic effects.
Material Science: It is used in the synthesis of functional materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound is employed in studies investigating the biological activity of furan derivatives and their potential as bioactive agents
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)thiophene-2-carbaldehyde
- 4-(Trifluoromethyl)pyrrole-2-carbaldehyde
Uniqueness
4-(Trifluoromethyl)furan-2-carbaldehyde is unique due to the combination of the furan ring and the trifluoromethyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
4-(trifluoromethyl)furan-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2/c7-6(8,9)4-1-5(2-10)11-3-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXKGUWZFQJRBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(F)(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26431-60-7 | |
Record name | 4-(trifluoromethyl)furan-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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